1-Fluoro-3-(methoxymethyl)benzene

Description

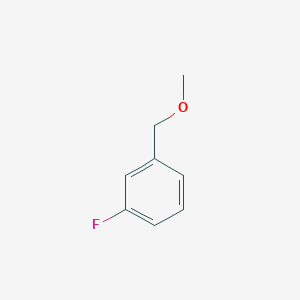

1-Fluoro-3-(methoxymethyl)benzene (C₈H₉FO₂, MW 156.15 g/mol) is a fluorinated aromatic compound featuring a fluorine atom at position 1 and a methoxymethyl (-CH₂OCH₃) group at position 3 of the benzene ring. The fluorine atom is electron-withdrawing, while the methoxymethyl group is electron-donating via oxygen lone pairs, creating a unique electronic interplay. This compound is of interest in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals, due to its balanced polarity and reactivity .

Properties

IUPAC Name |

1-fluoro-3-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQWQCVOJKYAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564323 | |

| Record name | 1-Fluoro-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28490-57-5 | |

| Record name | 1-Fluoro-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches

The preparation of 1-fluoro-3-(methoxymethyl)benzene typically involves functionalization of a fluorobenzene derivative, often starting from 3-fluorobenzyl chloride or related intermediates. The key synthetic transformations include nucleophilic substitution, methoxymethylation, and catalytic coupling reactions.

Synthesis from 3-Fluorobenzyl Chloride and Trimethyl Borate

One of the well-documented methods involves the reaction of 3-fluorobenzyl chloride with trimethyl borate under catalytic conditions. The process generally proceeds as follows:

-

- 3-Fluorobenzyl chloride as the starting material.

- Trimethyl borate as the methoxymethyl source.

- Tri-tert-butyl phosphine as a ligand.

- Caesium fluoride as a base.

- 1,4-Dioxane as the solvent.

- Reaction temperature around 120 °C.

- Inert atmosphere maintained via Schlenk techniques.

- Reaction time approximately 4 hours.

-

- The reaction yields this compound with yields reported around 73% under optimized conditions.

- The process benefits from the use of a phosphine ligand and fluoride base to facilitate nucleophilic substitution and methoxymethylation.

Nitration and Subsequent Functionalization Route

Another approach, although more common for positional isomers, involves nitration of chlorobenzyl chloride derivatives, followed by methoxymethylation:

-

- Nitration of 3-chlorobenzyl chloride to introduce a nitro group.

- Methoxymethylation of the chloromethyl group using methanol derivatives or borate esters.

- Subsequent reduction or substitution steps to adjust the substituents as needed.

-

- This method is more elaborated in patents related to similar compounds (e.g., 2-methoxymethyl-1,4-benzenediamine synthesis) but can be adapted for this compound.

- The nitration step requires careful control of reaction conditions to avoid over-substitution or undesired isomers.

- The methoxymethylation is typically performed under acidic or basic catalysis, sometimes involving phase-transfer catalysts or fluoride ions.

Catalytic Coupling and Fluorination Strategies

-

- Direct fluorination of methoxymethyl-substituted benzene derivatives is challenging due to regioselectivity issues.

- Instead, starting from fluorinated benzyl halides (e.g., 3-fluorobenzyl chloride) is preferred.

-

- Palladium or platinum catalysts may be employed for coupling reactions involving methoxymethyl groups.

- Phase-transfer catalysts and bases like cesium fluoride improve reaction efficiency.

Reaction Monitoring and Analysis:

- Techniques such as 1H NMR spectroscopy, X-ray crystallography, and computational modeling are used to confirm structure and purity.

- Hammett parameter analysis helps understand substituent effects on reactivity.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- The method involving trimethyl borate and 3-fluorobenzyl chloride is currently the most practical and widely adopted due to its relatively high yield and straightforward procedure.

- Use of inert atmosphere and Schlenk techniques is critical to prevent side reactions and degradation.

- The choice of base (cesium fluoride) and ligand (tri-tert-butyl phosphine) significantly influences reaction efficiency.

- Analytical techniques confirm the regioselectivity and purity of the final product, essential for pharmaceutical-grade synthesis.

- Alternative methods involving nitration and subsequent functionalization are more complex and less efficient but may be useful for derivatives or analog synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(methoxymethyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine atom and methoxymethyl group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions.

Nucleophilic Substitution: The methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate can convert the methoxymethyl group to a carboxylic acid.

Reduction: Catalytic hydrogenation can reduce the aromatic ring under high pressure and temperature.

Major Products:

Scientific Research Applications

Chemical Properties and Reactivity

The presence of the fluorine atom at the first position of the benzene ring enhances the compound's lipophilicity, which can influence its interactions with biological membranes. The methoxymethyl group at the third position allows for nucleophilic substitution reactions, facilitating the synthesis of various derivatives. This reactivity is crucial for applications in medicinal chemistry, where modifications can lead to compounds with improved biological activity or selectivity.

Scientific Research Applications

-

Pharmacological Studies

- The compound's structure makes it an interesting candidate for drug development. Its behavior as a substrate in enzymatic reactions has been explored, particularly regarding its binding affinity for biological targets. The lipophilic nature of 1-fluoro-3-(methoxymethyl)benzene may enhance membrane permeability, making it suitable for pharmacokinetic studies and drug formulation.

-

Fluorescence-Based Materials

- This compound has been utilized in the development of fluorescent materials. Fluorescence-based techniques are integral in various research fields, including biology and materials science. The compound serves as a fluorophore, contributing to advancements in analytical methods, imaging technologies, and sensing applications.

-

Synthesis of Novel Compounds

- The ability to undergo nucleophilic substitution allows researchers to synthesize a wide range of derivatives from this compound. This versatility is beneficial for creating compounds with specific functional properties tailored for various applications.

Case Studies

Case Study 1: Drug Development

Research indicates that derivatives of this compound have been evaluated for their potential as analgesics. The modification of this compound has led to the synthesis of new entities that exhibit significant activity against specific biological targets, showcasing its relevance in pharmacological research.

Case Study 2: Material Science

In material science, studies have demonstrated that incorporating this compound into polymer matrices enhances their optical properties. These materials have been utilized in developing advanced sensors and imaging devices due to their improved fluorescence characteristics.

Mechanism of Action

The mechanism of action of 1-fluoro-3-(methoxymethyl)benzene involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. The methoxymethyl group can enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 1-Methoxy-3-(methoxymethyl)benzene (C₉H₁₂O₂, MW 152.19 g/mol)

- Key Difference : Replaces fluorine with a methoxy (-OCH₃) group.

- Electronic Effects: The methoxy group is a stronger electron donor (via resonance) than methoxymethyl, making the ring more electron-rich.

- Reactivity : Higher activation toward electrophilic substitution compared to the fluorine-containing target compound.

- Applications : More suited for reactions requiring electron-donating environments, such as Friedel-Crafts alkylation .

b. 1-Fluoro-3-methoxybenzene (C₇H₇FO, MW 126.13 g/mol)

- Key Difference : Methoxy (-OCH₃) instead of methoxymethyl at position 3.

- Steric Effects : Methoxy is smaller, reducing steric hindrance.

- Directing Effects : Methoxy strongly directs electrophiles to ortho/para positions, while fluorine (meta-directing) competes, leading to different regioselectivity in substitutions .

c. 1-Fluoro-3-(trifluoromethyl)benzene (C₇H₄F₄, MW 164.10 g/mol)

- Key Difference : Trifluoromethyl (-CF₃) replaces methoxymethyl.

- Electronic Effects : -CF₃ is strongly electron-withdrawing, creating a highly electron-deficient ring.

- Applications : Useful in reactions requiring electron-poor aromatics, such as nucleophilic aromatic substitution .

d. 1-Fluoro-3-benzylbenzene (C₁₃H₁₁F, MW 186.22 g/mol)

- Key Difference : Benzyl (-CH₂C₆H₅) substituent instead of methoxymethyl.

- Polarity: Benzyl is non-polar, reducing solubility in polar solvents.

- Reactivity : Bulky benzyl group increases steric hindrance, slowing down electrophilic substitutions .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C, est.) | Solubility (Polarity) |

|---|---|---|---|---|

| 1-Fluoro-3-(methoxymethyl)benzene | 156.15 | -F, -CH₂OCH₃ | ~200–220 | Moderate (polar ether) |

| 1-Methoxy-3-(methoxymethyl)benzene | 152.19 | -OCH₃, -CH₂OCH₃ | ~210–230 | High (polar) |

| 1-Fluoro-3-methoxybenzene | 126.13 | -F, -OCH₃ | ~170–190 | Moderate |

| 1-Fluoro-3-(trifluoromethyl)benzene | 164.10 | -F, -CF₃ | ~180–200 | Low (non-polar) |

| 1-Fluoro-3-benzylbenzene | 186.22 | -F, -CH₂C₆H₅ | ~250–270 | Low (non-polar) |

Note: Boiling points estimated based on molecular weight and substituent effects.

Reactivity in Organic Reactions

- Electrophilic Aromatic Substitution : Fluorine deactivates the ring, but methoxymethyl donates electrons, leading to mixed directing effects. This contrasts with 1-Fluoro-3-methoxybenzene, where methoxy dominates, directing reactions to ortho/para positions .

- Photocatalytic Reactions: Methoxymethyl’s ether linkage may enhance stability under blue LED irradiation compared to vinylphenoxy derivatives () .

Biological Activity

1-Fluoro-3-(methoxymethyl)benzene, with the chemical formula and CAS number 28490-57-5, is a fluorinated aromatic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a fluorine atom and a methoxymethyl group attached to a benzene ring. The molecular structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 154.16 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study conducted on various halogenated compounds showed that fluorinated benzene derivatives could inhibit bacterial growth effectively. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus |

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, such as breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways related to cell growth and survival.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Study 2: Anticancer Screening

In a screening of multiple compounds for anticancer activity, this compound was found to reduce the viability of MCF-7 (breast cancer) cells by approximately 40% after 48 hours of treatment at a concentration of 25 µM.

Q & A

Q. Methodological Guidance :

- GC-MS : Use electron ionization (EI) to analyze fragmentation patterns (e.g., expected peaks at m/z 140 [M⁺], 109 [M⁺ - OCH₃], 91 [C₇H₇⁺]) .

- NMR : ¹⁹F NMR will show a singlet near δ -109 ppm (cf. 1-Fluoro-4-iodobenzene in ), while ¹H NMR will resolve methoxymethyl (-OCH₂-) protons as a triplet near δ 3.3–3.5 ppm and aromatic protons as multiplet signals .

What synthetic strategies are recommended for preparing this compound with high regioselectivity?

Answer:

Two primary routes are viable:

Cross-Coupling : Use Pd-catalyzed coupling of 3-bromo-1-fluorobenzene with methoxymethyl Grignard reagents (e.g., CH₃OCH₂MgBr) under anhydrous conditions . Optimize ligand choice (e.g., XPhos) to suppress diarylation side products.

Electrophilic Substitution : Direct methoxymethylation of 1-fluoro-3-bromobenzene via Friedel-Crafts alkylation, though this risks para-substitution due to fluorine’s directing effects. Use Lewis acids like AlCl₃ in dichloromethane at 0°C to enhance meta-selectivity .

Advanced Note : For isotopic labeling (e.g., ¹³C-methoxymethyl), employ labeled methanol in the Grignard synthesis step .

How can computational chemistry aid in predicting the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Answer:

- DFT Calculations : Compute Fukui indices to identify nucleophilic sites. The methoxymethyl group (-OCH₂-) is electron-donating, favoring electrophilic attack at the ortho and para positions relative to fluorine.

- Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. toluene) using COSMO-RS to assess reaction barriers in EAS .

Case Study : For bromination, meta-substitution is expected due to fluorine’s dominance as a directing group, but steric hindrance from -OCH₂- may favor para-bromination. Validate with kinetic experiments .

What analytical challenges arise in distinguishing this compound from its structural isomers?

Answer:

Isomers like 1-Fluoro-2-(methoxymethyl)benzene and 1-Fluoro-4-(methoxymethyl)benzene pose challenges due to similar mass spectra and retention times in GC.

- Resolution Strategies :

Contradiction Alert : Some sources report overlapping NMR shifts for meta- and para-substituted isomers; confirm with 2D NOESY to assess spatial proximity of substituents .

How can derivatives of this compound be leveraged in medicinal chemistry research?

Answer:

- Pharmacophore Design : The methoxymethyl group enhances solubility, while fluorine improves metabolic stability. Synthesize sulfoxide derivatives (e.g., via oxidation with mCPBA) for chiral ligand libraries in asymmetric catalysis .

- Biological Screening : Test derivatives against bacterial efflux pumps (cf. fluoro-substituted benzene sulfonamides in ).

Advanced Application : Incorporate into metal-organic frameworks (MOFs) for targeted drug delivery, leveraging fluorine’s hydrogen-bonding capacity .

What are the best practices for handling air- or moisture-sensitive reactions involving this compound?

Answer:

- Storage : Store under nitrogen at –20°C in amber vials to prevent photodegradation of the methoxymethyl group .

- Reaction Setup : Use Schlenk lines for Grignard or organometallic reactions. Quench excess reagents with saturated NH₄Cl to avoid violent exotherms .

Safety Note : Fluorinated aromatics may generate toxic HF upon combustion. Use CaCO₃-based fire extinguishers in case of accidents .

How do steric and electronic effects influence the reaction kinetics of this compound in nucleophilic substitution?

Answer:

- Steric Effects : The bulky methoxymethyl group hinders SN2 pathways at the benzylic position, favoring SN1 mechanisms in polar protic solvents (e.g., H₂O/EtOH) .

- Electronic Effects : Fluorine’s electronegativity deactivates the ring, slowing aromatic nucleophilic substitution. Activate via nitration (e.g., HNO₃/H₂SO₄) to introduce electron-withdrawing groups .

Kinetic Study : Monitor reaction progress using in situ IR to track C-F bond cleavage (e.g., loss of peak at ~1230 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.